molecular formula C32H43N9O6 B12366811 Z-Arg-Arg-betaNA

Z-Arg-Arg-betaNA

Cat. No.: B12366811
M. Wt: 649.7 g/mol
InChI Key: YZIQJLYTLJOXIO-DKIIUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg-Arg- (Nα-CBZ-Arg-Arg) is a synthetic dipeptide derivative commonly used as a substrate in enzymatic assays, particularly for the detection of cathepsin B activity. This compound is characterized by the presence of two arginine residues and a benzyloxycarbonyl (CBZ) protecting group, which enhances its stability and specificity in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Arg-Arg- typically involves the following steps:

    Protection of Arginine Residues: The arginine residues are protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted side reactions.

    Coupling Reaction: The protected arginine residues are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).

    Deprotection: The CBZ protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of Z-Arg-Arg- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Z-Arg-Arg- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product of enzymatic hydrolysis of Z-Arg-Arg- is free arginine residues .

Mechanism of Action

Z-Arg-Arg- exerts its effects primarily through its interaction with proteases like cathepsin B. The mechanism involves:

Properties

Molecular Formula

C32H43N9O6

Molecular Weight

649.7 g/mol

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1

InChI Key

YZIQJLYTLJOXIO-DKIIUIKKSA-N

Isomeric SMILES

CC(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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